molecular formula C6H9NO2 B13050111 2-Amino-2-(furan-3-YL)ethan-1-OL

2-Amino-2-(furan-3-YL)ethan-1-OL

Cat. No.: B13050111
M. Wt: 127.14 g/mol
InChI Key: TZVJDXRHOLAEGZ-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-YL)ethan-1-OL is an organic compound that features a furan ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(furan-3-YL)ethan-1-OL can be synthesized through the reductive amination of furoin. The reaction involves the use of a Ru/Al2O3 catalyst under NH3/H2 conditions at 140°C for 2 hours. This method yields the compound with a 47% efficiency .

Industrial Production Methods

The industrial production of this compound typically involves the same reductive amination process, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The catalyst can be recycled for multiple runs, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-3-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

2-Amino-2-(furan-3-YL)ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(furan-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound’s preferential adsorption on Ru centers via the NH group directs its hydrogenation towards the alcohol-amine as the main product. This interaction is crucial for its reactivity and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(furan-2-yl)ethan-1-ol
  • 2-Amino-2-(furan-2-yl)ethan-1-ol
  • 2,2’-Bipyridine-3,3’-diol

Uniqueness

2-Amino-2-(furan-3-YL)ethan-1-OL is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo selective reductive amination and form stable products makes it valuable in various applications .

Biological Activity

2-Amino-2-(furan-3-YL)ethan-1-OL, also known as (S)-2-amino-2-(furan-3-yl)ethanol, is a chiral compound characterized by a furan ring and an amino alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C6H7NO2C_6H_7NO_2, with a molar mass of approximately 127.14 g/mol. The structure features a furan moiety at the 3-position of the ethan-1-ol backbone, which contributes to its unique properties and potential biological activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases such as Alzheimer's disease and non-insulin-dependent diabetes mellitus . The inhibition of GSK-3 suggests potential therapeutic applications in treating conditions linked to GSK-3 dysregulation.
  • Ligand Activity : The compound acts as a ligand for various enzymes and receptors, modulating their activity through binding interactions facilitated by the furan ring and amino group . These interactions can influence downstream signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : Studies have shown that compounds containing furan derivatives can possess antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated effectiveness in inhibiting tumor growth in vivo .
  • Antimicrobial Effects : The compound has been explored for its antimicrobial properties, showing potential against various pathogens. Its structure allows it to interact with microbial enzymes, disrupting their function .
  • Neuroprotective Effects : Given its role as a GSK-3 inhibitor, there is interest in its neuroprotective effects, particularly in models of neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study ReferenceFindings
Identified as a ligand for enzyme modulationSuggests potential in drug design
Inhibits GSK-3 activityPotential therapeutic applications in neurodegenerative diseases
Demonstrated antiproliferative effects against cancer cell linesSupports further investigation for cancer therapy
Exhibited antimicrobial propertiesIndicates potential for developing new antibiotics

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-2-(furan-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2

InChI Key

TZVJDXRHOLAEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CO)N

Origin of Product

United States

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